N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) Endoxifen belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Endoxifen is considered to be a practically insoluble (in water) and relatively neutral molecule. Endoxifen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, endoxifen is primarily located in the cytoplasm and membrane (predicted from logP). Endoxifen participates in a number of enzymatic reactions. In particular, Endoxifen and formaldehyde can be biosynthesized from 4-hydroxytamoxifen through the action of the enzymes cytochrome P450 3A4 and cytochrome P450 3A5. In addition, Endoxifen can be biosynthesized from N-desmethyltamoxifen; which is mediated by the enzyme cytochrome P450 2D6. In humans, endoxifen is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway.
4-Hydroxy-N-desmethyltamoxifen is a stilbenoid.
Brand Name: Vulcanchem
CAS No.: 110025-28-0
VCID: VC0018779
InChI: InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
SMILES: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol

N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture)

CAS No.: 110025-28-0

Reference Standards

VCID: VC0018779

Molecular Formula: C25H27NO2

Molecular Weight: 373.5 g/mol

N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) - 110025-28-0

CAS No. 110025-28-0
Product Name N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture)
Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
IUPAC Name 4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Standard InChI InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
Standard InChIKey MHJBZVSGOZTKRH-IZHYLOQSSA-N
Isomeric SMILES CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Appearance Assay:≥98% (mixture of isomers)A crystalline solid
Description Endoxifen belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Endoxifen is considered to be a practically insoluble (in water) and relatively neutral molecule. Endoxifen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, endoxifen is primarily located in the cytoplasm and membrane (predicted from logP). Endoxifen participates in a number of enzymatic reactions. In particular, Endoxifen and formaldehyde can be biosynthesized from 4-hydroxytamoxifen through the action of the enzymes cytochrome P450 3A4 and cytochrome P450 3A5. In addition, Endoxifen can be biosynthesized from N-desmethyltamoxifen; which is mediated by the enzyme cytochrome P450 2D6. In humans, endoxifen is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway.
4-Hydroxy-N-desmethyltamoxifen is a stilbenoid.
Synonyms 4-hydroxy-N-demethyltamoxifen
4-hydroxy-N-desmethyltamoxifen
4-hydroxy-N-desmethyltamoxifen, (Z)-isomer
endoxifen
Z-endoxifen
PubChem Compound 3035980
Last Modified Nov 11 2021
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